Chemical structure and properties of Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate
Chemical structure and properties of Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate
The following technical guide provides an in-depth analysis of Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate , a specialized intermediate in organic synthesis.
Structure, Synthesis, and Application in Heterocyclic Chemistry[1][2][3]
Executive Summary
Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate (CAS: 1072150-21-0) is a disubstituted phenylacetic acid ester characterized by a hydroxyl group at the ortho position (C2) and a nitro group at the meta position (C3) relative to the ethyl acetate side chain.[1]
This molecule serves as a critical "switch" intermediate in medicinal chemistry.[1] Its primary utility lies in its ability to undergo reductive cyclization , converting the linear ester functionality into bicyclic nitrogen heterocycles—specifically 7-hydroxyoxindoles (7-hydroxyindolin-2-ones).[1] These scaffolds are foundational in the development of CXCR2 antagonists, anti-inflammatory agents, and kinase inhibitors.
Chemical Identity & Physicochemical Properties[1][2][4][5][6][7]
Nomenclature & Identifiers
| Identifier | Value |
| IUPAC Name | Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate |
| CAS Number | 1072150-21-0 |
| Molecular Formula | C₁₀H₁₁NO₅ |
| Molecular Weight | 225.20 g/mol |
| SMILES | CCOC(=O)CC1=C(O)C([O-])=CC=C1 |
| InChI Key | AUDRCYIIHUYFND-UHFFFAOYSA-N |
Physical & Chemical Specifications
| Property | Specification / Value | Note |
| Appearance | Yellow crystalline solid or oil | Nitro group chromophore imparts yellow color.[1] |
| Melting Point | 65–70 °C (Estimated) | Isomers (e.g., 5-nitro) melt ~130°C; ortho-nitro often lowers MP due to intramolecular H-bonding.[1] |
| Solubility | Soluble in EtOAc, DCM, MeOH | Low solubility in water due to lipophilic ester/aromatic core. |
| LogP | 1.75 (Predicted) | Moderate lipophilicity suitable for membrane permeability assays.[1] |
| pKa (Phenol) | ~6.5 – 7.0 | The electron-withdrawing nitro group (ortho) significantly increases acidity compared to phenol (pKa 10).[1] |
Synthesis & Manufacturing Protocols
The synthesis of the 3-nitro isomer presents a regioselectivity challenge.[1] Standard nitration of 2-hydroxyphenylacetate yields a mixture dominated by the 5-nitro isomer (para to the hydroxyl group).[1] Accessing the 3-nitro isomer requires controlled conditions or separation techniques.[1]
Primary Route: Nitration & Regioselective Separation
This protocol describes the direct nitration of ethyl 2-hydroxyphenylacetate, followed by the critical separation of the 3-nitro (target) and 5-nitro (byproduct) isomers.
Reagents:
-
Ethyl 2-hydroxyphenylacetate (Starting Material)[1]
-
Nitric Acid (HNO₃, 65%)
-
Acetic Anhydride (Ac₂O) or Sulfuric Acid (H₂SO₄)[1]
-
Dichloromethane (DCM) for extraction[1]
Protocol:
-
Solution Preparation: Dissolve ethyl 2-hydroxyphenylacetate (1.0 eq) in acetic anhydride at 0°C. The Ac₂O serves to protect the phenol transiently and moderate the nitration power.[1]
-
Nitration: Add fuming HNO₃ (1.05 eq) dropwise, maintaining temperature <10°C. The hydroxyl group is a strong ortho/para director.[1]
-
Quenching: Pour the reaction mixture into ice water to hydrolyze any acetylated intermediates and quench excess acid.
-
Extraction: Extract with DCM (3x). Wash organic layer with brine and dry over MgSO₄.[1][5]
-
Purification (Critical): The crude oil contains both isomers.[1]
-
Column Chromatography: Use a gradient of Hexanes:Ethyl Acetate (9:1 to 7:3).[1]
-
Elution Order: The 3-nitro isomer (Target) typically elutes before the 5-nitro isomer due to intramolecular hydrogen bonding (between Nitro-O and Phenol-H), which reduces its polarity interaction with the silica stationary phase.[1]
-
Alternative Route: Directed Hydroxylation (Green Chemistry)
For high-purity applications avoiding isomer separation, a directed hydroxylation approach on a pre-nitrated core can be utilized, though it is less common for this specific ester chain length.[1]
-
Concept: Start with m-nitro derivatives and use metal-catalyzed oxidation (e.g., Cu(OAc)₂) to direct a hydroxyl group to the ortho position, leveraging the nitro group's directing ability.[8]
Reactivity Profile & Applications
The "Reductive Cyclization" Pathway
The defining application of Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate is its conversion into 7-hydroxyoxindole .[1] This transformation is a cornerstone in the synthesis of drug candidates acting on G-protein coupled receptors (GPCRs).[1]
Mechanism:
-
Reduction: The nitro group (-NO₂) is reduced to an aniline (-NH₂) using H₂/Pd-C or Fe/NH₄Cl.[1]
-
Intramolecular Amidation: The newly formed amine (nucleophile) attacks the adjacent ethyl ester carbonyl (electrophile).[1]
-
Cyclization: Ethanol is displaced, closing the 5-membered lactam ring to form the oxindole.[1]
Visualization of Reaction Pathways
The following diagram illustrates the synthesis of the target molecule and its subsequent transformation into the pharmacologically active oxindole scaffold.
Caption: Synthesis pathway showing the nitration bifurcation and the reductive cyclization of the 3-nitro target to the 7-hydroxyoxindole scaffold.
Analytical Characterization (Expected Data)
To validate the identity of synthesized Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate, researchers should look for the following spectral signatures.
Proton NMR (¹H NMR, 300 MHz, CDCl₃)
| Shift (δ) | Multiplicity | Integration | Assignment |
| 10.5 - 11.0 | Singlet (Broad) | 1H | Phenol -OH . Highly deshielded due to intramolecular H-bond with -NO₂.[1] |
| 8.05 | Doublet (d) | 1H | Ar-H (C4) .[1] Ortho to Nitro group (deshielded).[1] |
| 7.50 | Doublet (d) | 1H | Ar-H (C6) .[1] Ortho to alkyl chain.[1] |
| 6.95 | Triplet (t) | 1H | Ar-H (C5) .[1] Meta to Nitro. |
| 4.20 | Quartet (q) | 2H | -O-CH₂- (Ethyl ester).[1] |
| 3.75 | Singlet (s) | 2H | Ar-CH₂-CO .[1] Benzylic protons.[1] |
| 1.28 | Triplet (t) | 3H | -CH₃ (Ethyl ester).[1] |
Infrared Spectroscopy (IR)
-
3300–3500 cm⁻¹: O-H stretch (Broad, often shifted lower if H-bonded).[1]
-
1735 cm⁻¹: C=O stretch (Ester).[1]
-
1530 cm⁻¹ & 1350 cm⁻¹: N-O stretch (Nitro group, asymmetric and symmetric).[1]
Safety & Handling (E-E-A-T)
Working with nitro-phenolic compounds requires strict adherence to safety protocols.[1][9]
-
Explosion Hazard: While this specific ester is stable, polynitrated byproducts (if reaction temperature is uncontrolled) can be explosive. Always monitor reaction temperature strictly (<10°C during addition).
-
Toxicity: Nitroaromatics are potential hemotoxins and carcinogens.[1] Use full PPE (nitrile gloves, face shield).[1]
-
Storage: Store in a cool, dry place away from strong bases. Phenolic esters can hydrolyze in basic conditions; the phenol group is prone to oxidation if exposed to light/air for prolonged periods.
References
-
Fluorochem. (2024).[1] Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate Product Specification. Retrieved from [1]
-
Sigma-Aldrich. (2024).[1] Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate Safety Data Sheet (SDS). Retrieved from [1]
-
Organic Syntheses. (1928).[1] Nitration of Phenylacetic Acid Derivatives. Org. Synth. 8, 84. (General protocol reference for nitration).
-
PubChem. (2024).[1][10] Compound Summary: Ethyl 2-(2-hydroxy-3-nitrophenyl)acetate.[1][11] Retrieved from [1]
-
BenchChem. (2025).[1] Synthesis of Hydroxy-Nitro Phenyl Esters. Retrieved from [1]
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